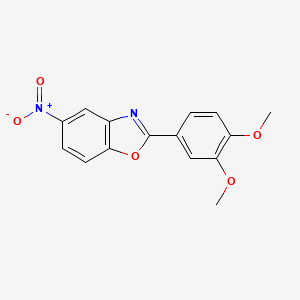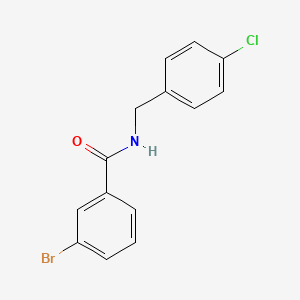
3-bromo-N-(4-chlorobenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(4-chlorobenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a derivative of benzamide and has a bromine atom attached to its benzene ring, along with a chlorobenzyl group. In
作用机制
The mechanism of action of 3-bromo-N-(4-chlorobenzyl)benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to a more compact chromatin structure and decreased gene expression. By inhibiting HDAC activity, this compound can lead to increased acetylation of histone proteins and increased gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in animal models. This compound has been shown to increase acetylation of histone proteins and increase the expression of certain genes. In addition, this compound has been shown to induce cell differentiation and apoptosis in cancer cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-bromo-N-(4-chlorobenzyl)benzamide in lab experiments is its ability to selectively inhibit HDAC activity. This compound has been shown to have a higher selectivity for certain HDAC isoforms compared to other HDAC inhibitors. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, and further studies are needed to determine its safety for use in humans.
未来方向
There are several future directions for research on 3-bromo-N-(4-chlorobenzyl)benzamide. One direction is to study its potential use in combination with other HDAC inhibitors for cancer treatment. Another direction is to study its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
合成方法
The synthesis of 3-bromo-N-(4-chlorobenzyl)benzamide involves a multi-step process. The first step involves the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride. The second step involves the reaction of 4-chlorobenzyl chloride with 3-bromoaniline in the presence of a base, such as triethylamine, to form 3-bromo-N-(4-chlorobenzyl)aniline. The final step involves the reaction of 3-bromo-N-(4-chlorobenzyl)aniline with benzoyl chloride in the presence of a base, such as potassium carbonate, to form this compound.
科学研究应用
3-bromo-N-(4-chlorobenzyl)benzamide has potential applications in pharmaceutical research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been studied for their potential use in cancer treatment, as they can induce cell differentiation and apoptosis in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, as HDAC inhibitors have been shown to improve cognitive function in animal models.
属性
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBTGSVGGHREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976671 |
Source


|
| Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6116-49-0 |
Source


|
| Record name | 3-Bromo-N-[(4-chlorophenyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)

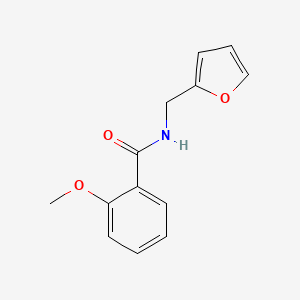
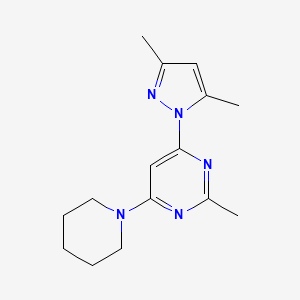
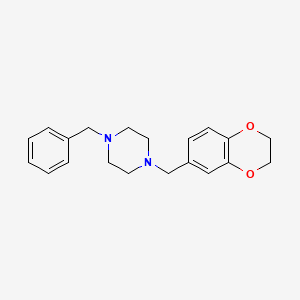
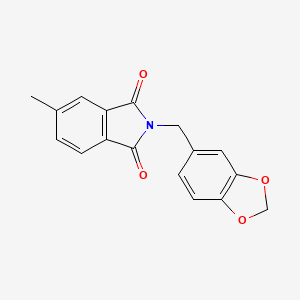
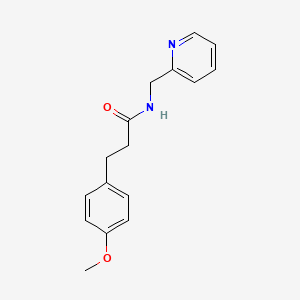
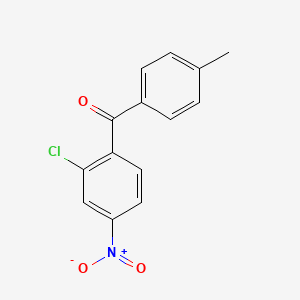
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)

